Purity Benchmarking Against a Closest Generic Analog for Reproducible Screening
As a specialized screening compound, the target molecule is supplied with a minimum purity of 95% . A direct comparator, 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (a common unsubstituted core intermediate), is often supplied at a lower typical purity of 90% . In the context of biochemical assays where impurities can lead to false positives or negatives, this 5% absolute purity advantage is a significant factor in procurement decisions for reliable screening data.
| Evidence Dimension | Assessed Purity (HPLC) |
|---|---|
| Target Compound Data | Min. 95% |
| Comparator Or Baseline | 7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 50351-80-9): Typical purity 90% |
| Quantified Difference | Absolute purity advantage of approx. 5 percentage points for the target compound |
| Conditions | Commercial sourcing specifications; data aggregated from vendor certificates of analysis. |
Why This Matters
Higher initial purity reduces the need for costly in-house re-purification and lowers the risk of off-target assay artifacts in primary screens.
